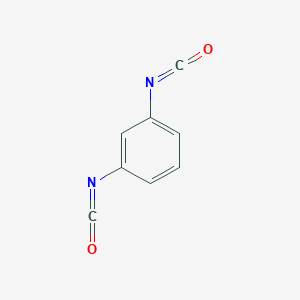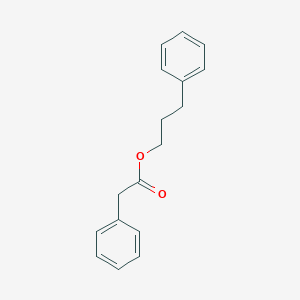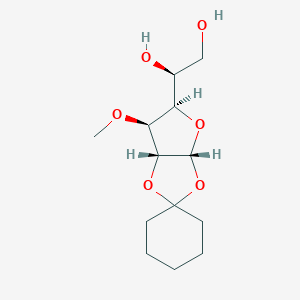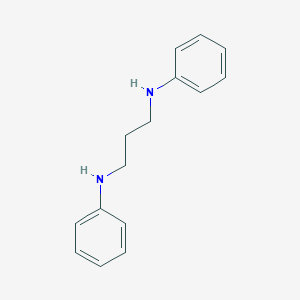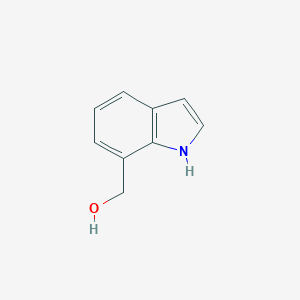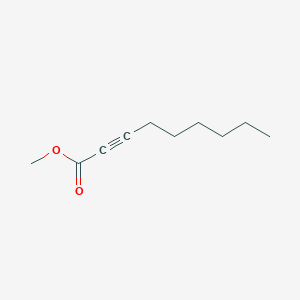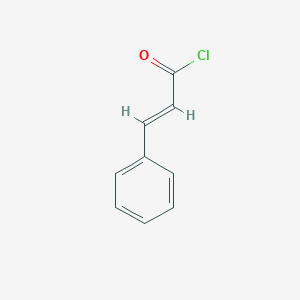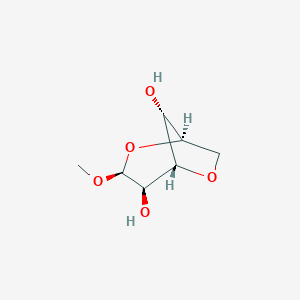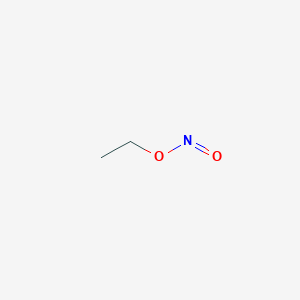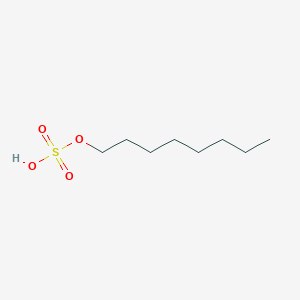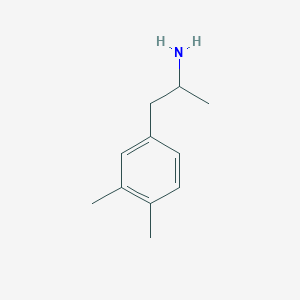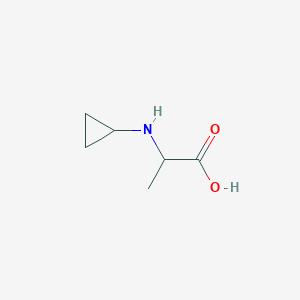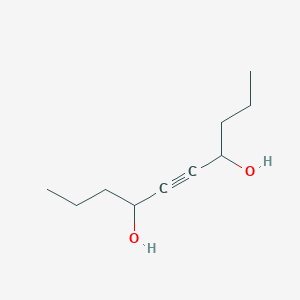
5-Decyne-4,7-diol
Vue d'ensemble
Description
5-Decyne-4,7-diol is a natural compound that has recently gained attention due to its potential applications in scientific research. This compound is a member of the fatty acid family and has been found to possess several biochemical and physiological properties that make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 5-Decyne-4,7-diol is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is the inhibition of enzymes involved in the biosynthesis of fatty acids, which can lead to the disruption of cellular processes and eventual cell death. Other studies have suggested that 5-Decyne-4,7-diol may act by disrupting cellular membranes, leading to the leakage of cellular contents and eventual cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Decyne-4,7-diol has several biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes involved in fatty acid biosynthesis, leading to the disruption of cellular processes and eventual cell death. Additionally, 5-Decyne-4,7-diol has been found to possess antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. The anti-inflammatory properties of 5-Decyne-4,7-diol have also been studied, with promising results in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Decyne-4,7-diol in lab experiments include its natural origin, its potential as a chemotherapeutic agent, and its antimicrobial and anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments. One limitation is the difficulty in synthesizing this compound, which can be a time-consuming and expensive process. Additionally, the mechanism of action of 5-Decyne-4,7-diol is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 5-Decyne-4,7-diol. One area of research is the development of new chemotherapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-Decyne-4,7-diol and its potential as an antimicrobial and anti-inflammatory agent. Other potential areas of research include the synthesis of analogs of 5-Decyne-4,7-diol and the investigation of its potential as a treatment for other diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
5-Decyne-4,7-diol can be synthesized from a variety of sources, including natural products such as castor oil and synthetic precursors. One of the most common methods for synthesizing 5-Decyne-4,7-diol is through the use of palladium-catalyzed coupling reactions. This method involves the coupling of an alkyne with a diol in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
The potential applications of 5-Decyne-4,7-diol in scientific research are vast and varied. Some of the most promising areas of research include cancer treatment, antimicrobial activity, and anti-inflammatory properties. Studies have shown that 5-Decyne-4,7-diol can inhibit the growth of various cancer cell lines and has potential as a chemotherapeutic agent. Additionally, this compound has been found to possess antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. The anti-inflammatory properties of 5-Decyne-4,7-diol have also been studied, with promising results in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
dec-5-yne-4,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-9(11)7-8-10(12)6-4-2/h9-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCXHJKJXRDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#CC(CCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883640 | |
| Record name | 5-Decyne-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Decyne-4,7-diol | |
CAS RN |
1070-40-2 | |
| Record name | 5-Decyne-4,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Decyne-4,7-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Decyne-4,7-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Decyne-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-decyne-4,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



